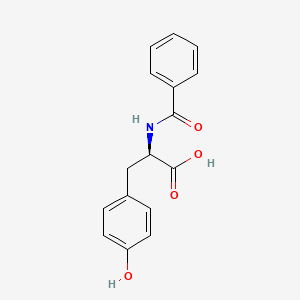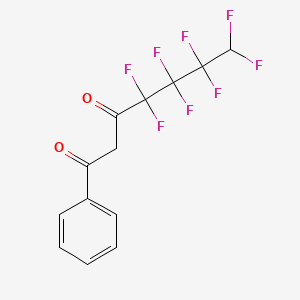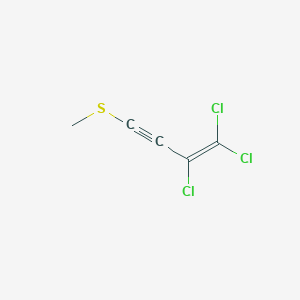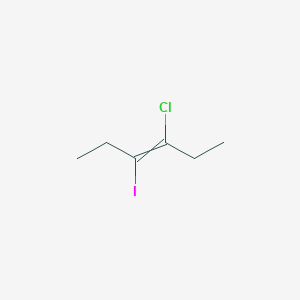![molecular formula C14H20O B14497738 1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene CAS No. 65001-75-4](/img/structure/B14497738.png)
1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene is an organic compound that belongs to the class of aromatic ethers. This compound features a benzene ring substituted with a tert-butyl group and an allyl ether group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene typically involves the reaction of 4-tert-butylphenol with an appropriate allyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the phenol, followed by the addition of allyl bromide to form the desired ether product. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reaction between 4-tert-butylphenol and allyl bromide, providing better control over reaction conditions and minimizing side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene can undergo various chemical reactions, including:
Oxidation: The allyl ether group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The double bond in the allyl group can be reduced to form saturated ethers.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for oxidative cleavage.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated ethers.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Applications De Recherche Scientifique
1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins
Mécanisme D'action
The mechanism of action of 1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the allyl ether group allows for potential interactions with nucleophiles, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with similar structural features, including a tert-butyl group and an allyl ether group.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another compound with a tert-butyl group, used in various synthetic applications.
Uniqueness
1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the allyl ether and tert-butyl groups makes it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
65001-75-4 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1-but-3-en-2-yloxy-4-tert-butylbenzene |
InChI |
InChI=1S/C14H20O/c1-6-11(2)15-13-9-7-12(8-10-13)14(3,4)5/h6-11H,1H2,2-5H3 |
Clé InChI |
AJIXYEDLEWVOQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)OC1=CC=C(C=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol](/img/structure/B14497659.png)
![2,3-Bis[(propan-2-yl)oxy]naphthalene](/img/structure/B14497666.png)

![2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14497682.png)


![1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene](/img/structure/B14497718.png)






![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)
